Cyclocerberidol

Description

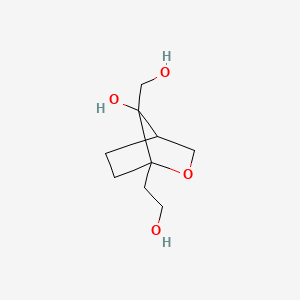

Structure

3D Structure

Properties

IUPAC Name |

1-(2-hydroxyethyl)-7-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c10-4-3-8-2-1-7(5-13-8)9(8,12)6-11/h7,10-12H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTVGFVPGILCAPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C(C1CO2)(CO)O)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isolation and Spectroscopic Elucidation of Cyclocerberidol

Methodologies for Extraction of Iridoids from Plant Biomass

The initial step in isolating iridoids involves their extraction from the plant material. This is typically achieved by using solvents that can effectively solubilize the target compounds.

Solvent extraction is a primary method for obtaining crude extracts containing iridoids from dried and powdered plant material. The choice of solvent is critical and is based on the polarity of the target iridoids. Common protocols include:

Maceration: This technique involves soaking the plant material in a solvent for a specified period. Polar solvents such as methanol, ethanol, or mixtures of alcohol and water are frequently used to extract iridoid glycosides. nih.govresearchgate.net For instance, a study on Veronica longifolia leaves compared different extraction methods and found that hot water and pressurized hot water extraction were highly efficient for isolating the iridoid glycosides catalpol and aucubin. nih.govresearchgate.net

Sequential Extraction: To remove unwanted compounds, a sequential extraction with solvents of increasing polarity is often employed. The plant biomass may first be defatted with a non-polar solvent like hexane, followed by extraction with more polar solvents such as methanol or a methanol/water mixture to isolate the iridoids. nih.gov

The following table summarizes solvents commonly used for the extraction of iridoids.

| Solvent System | Target Iridoid Polarity | Reference Plant Example |

| Hexane | Non-polar (lipids, chlorophyll) | Teucrium parviflorum nih.gov |

| Methanol (MeOH) | Polar (iridoid glycosides) | Teucrium parviflorum nih.gov |

| Methanol/Water (e.g., 70:30) | Highly Polar (iridoid glycosides) | Teucrium parviflorum nih.gov |

| Ethanol (EtOH) | Polar | Verbascum marschallianum researchgate.net |

| Hot Water | Highly Polar | Veronica longifolia nih.govresearchgate.net |

Chromatographic Techniques for Iridoid Isolation

Following extraction, the crude extract, which is a complex mixture of various phytochemicals, must be subjected to chromatographic techniques to separate and purify the target iridoids. mdpi.com

Thin-Layer Chromatography (TLC) is a versatile and rapid technique used for the preliminary analysis of the crude extract. mdpi.comresearchgate.net It helps in:

Identifying the presence of iridoids by comparing their retardation factor (Rf) values with known standards.

Optimizing the solvent system (mobile phase) for column chromatography.

Monitoring the fractions collected during column chromatography.

For the separation of iridoids, silica gel plates are commonly used as the stationary phase, with a mobile phase typically consisting of a mixture of solvents like ethyl acetate, methanol, and water. researchgate.net

Open-column chromatography is a fundamental technique for the preparative separation of compounds from a crude extract. mdpi.comcolumn-chromatography.com The column is typically packed with a stationary phase such as silica gel or a reversed-phase material like C18. nih.gov The extract is loaded onto the column, and a solvent or a solvent gradient (mobile phase) is passed through to elute the compounds at different rates based on their affinity for the stationary phase. column-chromatography.com Fractions are collected and analyzed by TLC to identify those containing the target iridoid. nih.gov

High-Performance Liquid Chromatography (HPLC) is a highly efficient technique used for both the analysis and purification of iridoids. mdpi.comteledynelabs.com

Analytical HPLC: This is used to determine the purity of the isolated compounds and to quantify their presence in an extract. nih.gov It employs columns with a small internal diameter and provides high resolution.

Preparative HPLC: When larger quantities of a pure compound are needed, preparative HPLC is used. teledynelabs.comjlu.edu.cn It utilizes columns with a larger diameter to handle higher sample loads. jlu.edu.cn This technique is often a final purification step to obtain highly pure iridoids for spectroscopic analysis. jlu.edu.cnresearchgate.net

A typical HPLC setup for iridoid analysis might use a C18 reversed-phase column with a gradient elution of methanol and water. nih.gov

Droplet Counter-Current Chromatography (DCCC) is a liquid-liquid partition chromatography technique that is particularly useful for the preparative scale separation of polar compounds like iridoid glycosides. capes.gov.brwikipedia.orgthieme-connect.com DCCC avoids the use of a solid stationary phase, which can sometimes lead to irreversible adsorption of the sample. nih.gov The separation is based on the partitioning of the compounds between two immiscible liquid phases. wikipedia.org This technique has been successfully used to isolate iridoid glycosides from various plant extracts. capes.gov.brwikipedia.orgthieme-connect.com For example, several hundred milligrams of iridoid glycosides were obtained from a crude extract of Ajuga pyramidalis within eight hours using DCCC. capes.gov.br

Countercurrent Chromatography Techniques

Countercurrent chromatography (CCC) is a form of liquid-liquid partition chromatography that has proven to be a highly effective method for the isolation and purification of natural products, including iridoids. Unlike traditional column chromatography, CCC avoids the use of a solid stationary phase, thereby eliminating complications such as irreversible adsorption of the sample onto the support matrix. The separation is based on the differential partitioning of solutes between two immiscible liquid phases.

High-Speed Countercurrent Chromatography (HSCCC), a modern iteration of this technique, utilizes a strong centrifugal force to hold the stationary liquid phase in place while the mobile phase is pumped through it. This process creates an efficient mixing of the two phases, allowing for a rapid and effective separation of the components in a crude extract.

The selection of a suitable two-phase solvent system is the most critical parameter for a successful HSCCC separation. The goal is to find a system where the target compounds have optimal partition coefficient (K) values, typically between 0.5 and 2.0, which ensures good resolution and reasonable elution times. For the isolation of polar compounds like iridoid glycosides, solvent systems are often composed of a mixture of polar and non-polar solvents. For instance, systems such as ethyl acetate-n-butanol-water or dichloromethane-methanol-n-butanol-water have been successfully employed for the preparative separation of various iridoids from plant extracts. This technique allows for the injection of several hundred milligrams of crude extract to yield milligram quantities of multiple pure compounds in a single run, often within a few hours.

Spectroscopic Methods for Structural Characterization

Once a pure compound like Cyclocerberidol is isolated, its chemical structure must be determined. This is accomplished through a suite of spectroscopic methods that provide detailed information about the molecule's atomic composition, connectivity, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structure elucidation of organic molecules. It provides precise information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR), within a molecule. By analyzing the chemical shifts (δ), coupling constants (J), and signal intensities, the molecular skeleton can be pieced together.

For a compound like this compound, ¹H NMR spectra reveal the number of different types of protons, their relative positions, and the connectivity between neighboring protons. ¹³C NMR spectra provide information on the number and type of carbon atoms (e.g., methyl, methylene, methine, quaternary, carbonyl).

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for assembling the complete structure.

COSY experiments identify protons that are coupled to each other, typically on adjacent carbons.

HSQC correlates protons directly to the carbon atoms they are attached to.

While the specific NMR data for this compound is not detailed in the available literature, a representative data set for a related iridoid, Aucubin, is presented below to illustrate the type of information obtained from such an analysis.

Table 1: Representative ¹H and ¹³C NMR Data for the Iridoid Aucubin (in D₂O) This table is for illustrative purposes to show typical NMR data for an iridoid and does not represent this compound.

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

|---|---|---|

| 1 | 97.5 | 5.65 (d, 2.0) |

| 3 | 141.2 | 6.25 (dd, 6.0, 1.5) |

| 4 | 105.5 | 4.80 (dd, 6.0, 1.5) |

| 5 | 45.8 | 3.20 (m) |

| 6 | 78.1 | 4.15 (m) |

| 7 | 129.5 | 5.80 (d, 5.0) |

| 8 | 148.0 | - |

| 9 | 48.2 | 2.90 (m) |

| 10 | 61.5 | 4.25 (d, 7.0) |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov When coupled with fragmentation techniques (tandem MS or MS/MS), it can also provide valuable structural information. nih.gov Soft ionization techniques like Electrospray Ionization (ESI) are commonly used for polar, non-volatile molecules like iridoids, allowing for the accurate determination of their molecular mass. nih.govresearchgate.net

In the characterization of iridoids, MS analysis typically involves the following steps:

Molecular Ion Determination : High-resolution mass spectrometry (HRMS) provides a highly accurate mass of the molecular ion (e.g., [M+H]⁺ in positive mode or [M-H]⁻ in negative mode), which allows for the determination of the compound's elemental formula.

Fragmentation Analysis (MS/MS) : The molecular ion is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The resulting fragmentation pattern serves as a molecular fingerprint. For iridoid glycosides, a common and diagnostic fragmentation pathway is the cleavage of the glycosidic bond, resulting in the loss of the sugar moiety. nih.govresearchgate.net This helps to identify the mass of both the aglycone (the non-sugar part) and the sugar unit. Further fragmentation of the aglycone provides clues about its core structure, such as the presence of hydroxyl groups, double bonds, or ester functionalities, through characteristic neutral losses (e.g., loss of H₂O, CO, or CO₂). researchgate.net

By analyzing these fragmentation patterns, researchers can confirm the identity of known iridoids or deduce the structural features of new ones, complementing the data obtained from NMR spectroscopy. nih.gov

X-ray crystallography is an analytical technique that provides the most definitive and unambiguous determination of a molecule's three-dimensional structure. nih.gov This method involves irradiating a single, well-ordered crystal of a compound with a beam of X-rays. The atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, a three-dimensional map of the electron density within the crystal can be calculated, which in turn allows for the precise determination of the position of each atom in the molecule.

For iridoids, X-ray crystallography can:

Confirm the connectivity of atoms established by NMR and MS.

Determine the absolute configuration of chiral centers, which is often difficult to establish by other spectroscopic methods alone. nih.gov

Provide precise measurements of bond lengths, bond angles, and torsional angles, revealing the exact conformation of the fused ring system (e.g., cyclopentane (B165970) and pyran rings) in the solid state. nih.gov

While obtaining a suitable single crystal for analysis can be a significant challenge for many natural products, a successful X-ray crystallographic study provides the ultimate proof of structure. For example, the X-ray diffraction analysis of the iridoid glucoside aucubin confirmed that its cyclopentane and pyran rings both adopt envelope conformations. nih.gov This level of detail is invaluable for understanding the structure-activity relationships of bioactive compounds.

Mechanistic Insights into the Biological Activity of Cyclocerberidol

Investigation of Cyclocerberidol as a Biological Inhibitor

This compound has been identified as a potential biological inhibitor, a molecule that can bind to proteins like enzymes or receptors to reduce their activity. cymitquimica.combio-conferences.org The investigation into its inhibitory capacity is largely contextual, stemming from its inclusion in iridoid-based formulations designed to elicit specific physiological responses by targeting various biological pathways. google.com While specific quantitative data on the inhibitory constants (e.g., Ki or IC50 values) for pure this compound are not extensively detailed in the available literature, patent filings for formulations containing a variety of iridoids, including this compound, claim inhibitory effects against several classes of enzymes and cellular processes. google.com These include enzymes involved in inflammation and pathways related to DNA repair and platelet aggregation. google.com Enzyme inhibitors are crucial for regulating metabolic pathways and are the mechanism of action for many therapeutic drugs. bio-conferences.org

Modulation of Cellular Pathways by this compound and Iridoids (Mechanistic Studies)

Iridoids, the class of compounds to which this compound belongs, are recognized for their ability to modulate various cellular pathways. researchgate.netgoogle.com Extracts from Cerbera manghas, the plant source of this compound, have demonstrated pharmacological activities such as anti-inflammatory and DNA damage protection effects, suggesting that its constituent compounds interact with key cellular signaling systems. ias.ac.innih.govtjnpr.orgnih.gov Mechanistic studies, particularly those documented in patent literature for iridoid-based compositions, propose that these compounds can influence a range of pathways critical to inflammation, immune response, and tissue homeostasis. google.com

The inflammatory response involves a complex network of signaling pathways that regulate the levels of various mediators. jpp.krakow.pl Key enzymes in this process include cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). The COX enzymes, with their isoforms COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key drivers of inflammation. nih.govnih.gov Similarly, 5-LOX initiates the synthesis of leukotrienes, another class of potent inflammatory mediators. nih.gov Tumor necrosis factor-alpha (TNF-α) is a primary pro-inflammatory cytokine that orchestrates the inflammatory cascade, while nitric oxide (NO), produced by nitric oxide synthase (NOS), also plays a complex role. nih.govnih.gov

Formulations containing a blend of iridoids, which includes this compound, have been reported to potentially regulate these inflammatory pathways. google.com The claimed activities for these formulations include the selective inhibition of COX-1 and COX-2, as well as the regulation of TNF-α, nitric oxide, and 5-LOX. google.comresearchgate.net

Table 1: Potential Regulation of Inflammatory Mediators by Iridoid Formulations Containing this compound

| Inflammatory Mediator | Potential Effect | Biological Significance | Source(s) |

|---|---|---|---|

| COX-1/COX-2 | Inhibition | Reduction in prostaglandin (B15479496) synthesis, alleviating inflammation. | google.com |

| TNF-α | Regulation | Modulation of a key pro-inflammatory cytokine response. | google.com |

| Nitric Oxide (NO) | Regulation | Control over a key signaling molecule in inflammation. | google.com |

| 5-LOX | Regulation | Reduction in the production of inflammatory leukotrienes. | google.com |

The immune system's response can be modulated by various compounds. Interferon-gamma (IFN-γ) is a cytokine critical to both innate and adaptive immunity, known for activating macrophages and promoting a Th1-type immune response. mdpi.comnih.gov Histamine, released from mast cells and basophils, is a well-known mediator of allergic reactions but also plays a role in regulating immune responses, where it can inhibit the production of Th1 cytokines like IFN-γ. openaccessjournals.com

Patent literature for formulations that include this compound suggests potential immunomodulatory activity. google.com Specifically, these formulations are described as potentially increasing the secretion of IFN-γ while simultaneously inhibiting the release of histamine. google.com This dual action could theoretically enhance certain cell-mediated immune responses while controlling allergic-type reactions. google.comopenaccessjournals.comcoughdoc.com

Table 2: Potential Immunomodulatory Effects of Iridoid Formulations Containing this compound

| Cellular Response | Potential Effect | Biological Significance | Source(s) |

|---|---|---|---|

| IFN-γ Secretion | Increase | Enhancement of cell-mediated (Th1) immunity. | google.com |

| Histamine Release | Inhibition | Attenuation of allergic and certain inflammatory responses. | google.com |

Proteases are enzymes that break down proteins and peptides. mdpi.com Neutrophil elastase is a specific type of serine protease released by neutrophils at sites of inflammation. ijbs.comwikipedia.org While crucial for fighting infection, excessive elastase activity can lead to the degradation of extracellular matrix proteins, such as elastin, causing tissue damage. ijbs.com The activity of proteases like elastase is normally controlled by endogenous inhibitors. wikipedia.org

The potential for iridoid-containing formulations, which list this compound as a component, to regulate elastase enzyme activity has been noted in patent filings. google.com This suggests a possible mechanism for protecting tissues from proteolytic damage during inflammatory conditions. google.comijbs.com

Cells possess sophisticated DNA repair systems to correct damage caused by endogenous and exogenous agents, thereby maintaining genomic integrity. nih.govlibretexts.org These pathways, such as base excision repair and nucleotide excision repair, involve a cascade of enzymes that recognize, remove, and replace damaged DNA segments. libretexts.orggoogleapis.com

Platelet aggregation, the process by which platelets stick to each other at sites of vascular injury, is essential for forming a hemostatic plug and stopping bleeding. jpp.krakow.pl This process is triggered by various agonists like ADP and collagen. jpp.krakow.plnih.gov However, inappropriate or excessive platelet aggregation can lead to thrombosis, a primary cause of heart attacks and strokes. wearecellix.com Therefore, inhibitors of platelet aggregation are of significant therapeutic interest. wearecellix.com

Patent documents that list this compound as an ingredient in iridoid-based formulations claim the ability to inhibit platelet aggregation. google.com This suggests a potential role for such compounds in modulating platelet function and preventing thrombotic events. google.com

Table of Mentioned Chemical Compounds

| Compound Name | Class/Type |

|---|---|

| This compound | Normonoterpenoid, Iridoid |

| Nitric Oxide | Signaling Molecule |

| Arachidonic Acid | Fatty Acid |

| Prostaglandins | Lipid Compounds, Inflammatory Mediators |

| Leukotrienes | Inflammatory Mediators |

| Interferon-gamma (IFN-γ) | Cytokine |

| Histamine | Vasoactive Amine, Neurotransmitter |

| ADP (Adenosine diphosphate) | Nucleotide, Platelet Agonist |

Antioxidant Mechanisms (e.g., DPPH Scavenging)

Iridoids, a class of monoterpenoids to which this compound belongs, are recognized for a variety of biological activities, including antioxidant effects. igi-global.commdpi.comnih.gov The antioxidant potential of these compounds is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. researchgate.netyoutube.com This method measures the ability of a substance to donate hydrogen to the stable DPPH radical, a process that results in a color change and can be quantified spectrophotometrically. youtube.com

While specific studies detailing the DPPH scavenging activity of this compound itself are not extensively available in the provided search results, the broader class of iridoids has demonstrated notable antioxidant properties through this and other assays. mdpi.comnih.govscielo.br For instance, a study on phenylpropanoid glycosides and an iridoid from Tecoma mollis showed promising antioxidant activity in a DPPH assay. nih.gov Similarly, a new bis-iridoid glucoside, minutifloroside, isolated from Palicourea minutiflora, exhibited antioxidant capacity. scielo.br The antioxidant activity of plant extracts is often attributed to the presence of compounds like iridoids and phenolics. nih.govnih.gov The general antioxidant activity of iridoids is a recurring theme in the scientific literature. igi-global.commdpi.com

Anti-Pathogenic Properties of this compound and Related Iridoids

Antimicrobial Activity against Gram-Positive and Gram-Negative Bacteria

Iridoids have demonstrated a wide spectrum of antimicrobial activities against both Gram-positive and Gram-negative bacteria. igi-global.commdpi.comnih.gov Several studies have highlighted the potential of iridoid-containing plant extracts and isolated iridoid compounds as antibacterial agents. nih.govnih.govekb.eg

For example, iridoid glycosides isolated from Eremostachys laciniata showed low to moderate antibacterial activity against a panel of twelve different bacterial strains. researchgate.net One of the compounds, pulchelloside I, was particularly effective against Bacillus cereus, penicillin-resistant Escherichia coli, Proteus mirabilis, and Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 0.05 mg/mL. researchgate.net An iridoid-rich extract from Morinda citrifolia fruit was also found to be active against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, as well as the yeast Candida albicans. maxwellsci.com

The antimicrobial efficacy of iridoids can be influenced by their chemical structure. For instance, plumieride (B147324), protoplumericin A, and plumieride acid, isolated from Plumeria alba, displayed distinct activity against pathogenic bacteria and fungi. ekb.egnih.gov While direct studies on the antimicrobial properties of this compound are not detailed in the provided results, its classification as an iridoid suggests it may possess similar capabilities. researchgate.netresearchgate.netresearchgate.netscribd.com

Table 1: Antimicrobial Activity of Selected Iridoids

| Iridoid Compound/Extract | Target Microorganism | Activity/Measurement | Reference |

| Pulchelloside I | Bacillus cereus, Penicillin-resistant E. coli, Proteus mirabilis, S. aureus | MIC = 0.05 mg/mL | researchgate.net |

| Iridoid-rich extract (Morinda citrifolia) | Staphylococcus aureus, Escherichia coli | Concentration-dependent growth inhibition | maxwellsci.com |

| Plumieride, Protoplumericin A, Plumieride acid | Pathogenic bacteria and fungi | Distinct antimicrobial activity | ekb.egnih.gov |

Antifungal Activity

The antifungal properties of iridoids and the plants that contain them have been a subject of scientific investigation. scielo.brnih.govresearchgate.net Extracts from plants known to be rich in iridoids have shown activity against various fungal species. For instance, preparations from the stem bark of Spathodea campanulata are used in folk medicine against fungal skin diseases. uel.brredalyc.org

Specific iridoid compounds have been identified as possessing antifungal activity. A study on Plumeria obtusa highlighted that iridoids are a major class of compounds that contribute to its antimicrobial actions against pathogenic fungi. nih.gov Another study on Palicourea minutiflora led to the isolation of a new bis-iridoid glucoside, minutifloroside, which demonstrated high activity against the yeast Candida albicans. scielo.br Similarly, an iridoid-rich extract from Morinda citrifolia was effective against Candida albicans. maxwellsci.com

Research on Ajuga species, which have high concentrations of iridoid glycosides, also points to their potential antifungal effects, which may be linked to the high levels of these compounds in the plant extracts. researchgate.net While direct evidence for the antifungal activity of this compound is not present in the search results, the consistent findings for other iridoids suggest a potential for such properties.

Antiviral Activity (e.g., Anti-HSV, Anti-RSV, Anti-VSV)

Iridoids have emerged as a class of natural compounds with promising antiviral activities against a range of viruses, including Herpes Simplex Virus (HSV), Respiratory Syncytial Virus (RSV), and Vesicular Stomatitis Virus (VSV). igi-global.commdpi.comnih.gov A patent for a composition containing this compound mentions its potential for antiviral activity, including against HSV, RSV, and VSV. googleapis.com

Studies on specific iridoids have provided evidence for their antiviral effects. For example, officinaloside C, an iridoid from Morinda officinalis, was found to have a significant inhibitory effect on HSV-1 plaque formation, viral gene and protein expression, and the replication of a fluorescent virus strain. mdpi.comnih.gov Another study investigated seven iridoids against HSV-1 and VSV, with some compounds showing activity against VSV. nih.gov Specifically, scorodioside showed moderate anti-HSV-1 activity. nih.gov The antiviral mechanism of some compounds is thought to involve the inhibition of viral entry into host cells. mdpi.com

The potential for iridoids to act as antiviral agents is further supported by research on βCD-based hyper-branched negatively charged polymers, which have shown significant antiviral action against RSV and HSV-2. nih.gov While the specific antiviral mechanism of this compound has not been elucidated, its inclusion in a patent for antiviral applications suggests it is a compound of interest in this area. googleapis.com

Molluscicidal Effects

Iridoids and plants containing them have been reported to possess molluscicidal activity, which is the ability to kill mollusks, particularly snails that act as intermediate hosts for parasites. igi-global.commdpi.com For example, extracts from the flowers and stem bark of Spathodea campanulata have demonstrated molluscicidal effects. uel.brredalyc.org This activity is relevant in the control of schistosomiasis, a parasitic disease transmitted by freshwater snails.

While the provided search results mention the molluscicidal activity of iridoids as a class, specific studies detailing the effects of this compound are not available. igi-global.commdpi.com However, the established molluscicidal properties of other iridoids suggest that this compound could potentially share this biological activity.

Antiparasitic Activities (e.g., Anti-amoebic, Antimalarial, Antileishmanial, Antitrypanosomal)

Iridoids have demonstrated a broad range of antiparasitic activities, including effects against various protozoan parasites. mdpi.com

Antimalarial Activity: Some iridoids have shown potential in combating malaria, a disease caused by Plasmodium parasites. redalyc.org For instance, three iridoids were evaluated for their antiplasmodial activity against Plasmodium falciparum, with one compound showing a significant effect with an IC₅₀ value of 0.14 μM. mdpi.com Another compound exhibited moderate antimalarial activity with 45% inhibition against a chloroquine-sensitive clone of P. falciparum. nih.gov

Antileishmanial Activity: Leishmaniasis is a parasitic disease caused by Leishmania species. Several iridoids have been investigated for their antileishmanial properties. mdpi.comnih.govresearchgate.net Harpagide, an iridoid glycoside, showed significant activity against Leishmania donovani with an IC₅₀ value of 2.0 μg/mL. medchemexpress.com Another study found that the iridoid plumericin (B1242706) had potent leishmanicidal activity with an IC₅₀ of 1.41±0.03 μM against the amastigote form of L. donovani. nih.gov

Antitrypanosomal Activity: Trypanosomiasis, including African sleeping sickness and Chagas disease, is caused by Trypanosoma parasites. Iridoids have also been explored for their antitrypanosomal effects. mdpi.comasm.orgnih.gov Harpagide exhibited in vitro trypanocidal activity against Trypanosoma brucei rhodesiense with an IC₅₀ of 21 μg/mL. medchemexpress.com Furthermore, novel tetracyclic iridoids isolated from Morinda lucida have shown promising antitrypanosomal activities. asm.orgnih.gov

While the provided information highlights the antiparasitic potential of the iridoid class, specific data on the anti-amoebic, antimalarial, antileishmanial, or antitrypanosomal activities of this compound itself is not available in the search results. dokumen.pubscribd.comscribd.com

Table 2: Antiparasitic Activity of Selected Iridoids

| Iridoid Compound | Parasite | Activity/Measurement | Reference |

| Unnamed Iridoid | Plasmodium falciparum | IC₅₀ = 0.14 μM | mdpi.com |

| Compound 5 | Plasmodium falciparum (D6 clone) | 45% inhibition | nih.gov |

| Harpagide | Leishmania donovani | IC₅₀ = 2.0 μg/mL | medchemexpress.com |

| Plumericin | Leishmania donovani (amastigote) | IC₅₀ = 1.41±0.03 μM | nih.gov |

| Harpagide | Trypanosoma brucei rhodesiense | IC₅₀ = 21 μg/mL | medchemexpress.com |

Computational and Theoretical Studies on Cyclocerberidol

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are powerful computational tools used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, typically a protein. dergipark.org.tr This approach is crucial in drug discovery for identifying potential biological targets and understanding the molecular basis of a compound's activity. dergipark.org.tr

Given that Cyclocerberidol is a normonoterpenoid and structurally related to cardiac glycosides, a primary potential target for its biological activity is the Na+/K+-ATPase pump. acs.orgresearchgate.net Docking studies on known cardiac glycosides like digoxin (B3395198) and its derivatives have provided significant insights into their interaction with this enzyme. acs.orguic.eduresearchgate.net These studies reveal that specific hydroxyl groups and the lactone ring of the cardiac glycoside are critical for binding. acs.orguic.edu For instance, the hydroxy groups of (+)-digoxin can form hydrogen bonds with key amino acid residues such as Asp121, Asn122, Thr797, and Arg880 in the Na+/K+-ATPase binding pocket. acs.orguic.edu

In a hypothetical docking simulation of this compound with Na+/K+-ATPase, it is anticipated that the oxygenated functionalities and the unique cyclopropane (B1198618) ring would play a significant role in the binding interaction. The binding energy, a measure of the affinity between the ligand and the target, would be a key output of such a simulation. Lower binding energies typically indicate a more stable and favorable interaction.

To illustrate the nature of data obtained from such simulations, a representative table of docking results for various cardiac glycosides with Na+/K+-ATPase is presented below. These values are based on published studies of analogous compounds and are intended to be illustrative of what could be expected for this compound.

Table 1: Representative Molecular Docking Data of Cardiac Glycosides with Na+/K+-ATPase

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Digoxin | Na+/K+-ATPase (PDB ID: 4HYT) | -9.8 | Asp121, Asn122, Thr797, Arg880 |

| Ouabain | Na+/K+-ATPase (PDB ID: 4RES) | -10.2 | Glu116, Asp121, Phe783, Thr797 |

| Strebloside | Na+/K+-ATPase | -9.5 | Similar to Digoxin |

| *this compound (Hypothetical) | Na+/K+-ATPase | -9.2 | Predicted to interact with polar and hydrophobic residues in the binding pocket |

Note: The data for this compound is hypothetical and for illustrative purposes only.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide fundamental insights into the electronic structure, stability, and reactivity of molecules. mdpi.com These methods are instrumental in understanding reaction mechanisms and interpreting spectroscopic data.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms and molecules based on the electron density. acs.orgscience.gov For a molecule like this compound, DFT can be employed to determine a variety of properties, including optimized molecular geometry, bond lengths, bond angles, and the distribution of electron density. photophysics.com

DFT studies on similar terpenoid structures have been used to elucidate their antioxidant mechanisms by calculating parameters such as bond dissociation energy (BDE), ionization potential (IP), and proton affinity (PA). acs.org Furthermore, DFT can be used to compute global reactivity descriptors like chemical hardness, softness, and electrophilicity index, which help in predicting the reactivity of the molecule. acs.org The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, also obtainable from DFT calculations, are crucial for understanding charge transfer within the molecule and its reactivity. acs.org

A representative table of DFT-calculated electronic properties for a terpenoid is shown below to illustrate the type of data generated.

Table 2: Representative DFT-Calculated Electronic Properties of a Terpenoid

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

| Ionization Potential | 7.1 eV | Energy required to remove an electron |

| Electron Affinity | 0.8 eV | Energy released upon gaining an electron |

Time-Dependent Density Functional Theory (TD-DFT) Applications

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in the presence of time-dependent electric and magnetic fields. acs.org A primary application of TD-DFT is the calculation of electronic excitation energies and the simulation of electronic spectra, such as UV-Vis and Electronic Circular Dichroism (ECD) spectra. researchgate.netacs.orgacs.orgdntb.gov.ua

For a chiral molecule like this compound, TD-DFT calculations of its ECD spectrum would be invaluable for determining its absolute configuration. acs.orgresearchgate.net By comparing the theoretically calculated ECD spectrum with the experimentally measured one, the stereochemistry of the molecule can be confidently assigned. acs.org This approach has been successfully applied to numerous complex natural products, including other terpenoids. acs.orgdntb.gov.ua

In Silico Prediction of Biological Activities and ADME Properties (Excluding Human Pharmacokinetics)

In silico methods are increasingly used in the early stages of drug discovery to predict the biological activities and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of compounds. nih.gov These predictions help in prioritizing compounds for further experimental testing and identifying potential liabilities.

For this compound, various web-based tools and software could be used to predict a range of ADME properties. These predictions are based on the molecule's structure and rely on quantitative structure-activity relationship (QSAR) models. Predicted properties often include lipophilicity (logP), aqueous solubility (logS), and adherence to drug-likeness rules such as Lipinski's rule of five. nih.gov

Below is a representative table of in silico predicted ADME properties for a cardiac glycoside-like molecule, illustrating the type of information that could be generated for this compound.

Table 3: Representative In Silico Predicted ADME Properties

| Property | Predicted Value | Interpretation |

|---|---|---|

| Molecular Weight (g/mol) | < 500 | Compliant with Lipinski's rule |

| LogP (Lipophilicity) | 2.5 | Indicates good membrane permeability |

| LogS (Aqueous Solubility) | -3.0 | Moderately soluble in water |

| Hydrogen Bond Donors | 2 | Compliant with Lipinski's rule |

| Hydrogen Bond Acceptors | 5 | Compliant with Lipinski's rule |

| Topological Polar Surface Area (TPSA) | 80 Ų | Predicts good oral absorption |

In addition to ADME properties, in silico tools can also predict potential biological activities by screening the compound against databases of known pharmacologically active molecules. This can help in identifying potential new therapeutic applications for a compound.

Applications of Cyclocerberidol As a Research Tool and Precursor Compound

Utilization of Cyclocerberidol as a Reference Standard in Phytochemical Analysis

In the field of phytochemistry, the accurate identification and quantification of plant-derived secondary metabolites are paramount. This compound serves as a critical research tool in this regard, functioning as a reference standard. albtechnology.com Reference standards are highly purified compounds used as a benchmark for verifying the presence and determining the concentration of a specific chemical in a complex mixture, such as a plant extract. tjnpr.org

This compound is isolated from plants of the Cerbera genus, including the leaves of Cerbera manghas and Cerbera odollam. ias.ac.intjnpr.orgresearchgate.net As a known constituent of these species, its availability as a purified standard is essential for the quality control and standardization of herbal products or extracts derived from them. Laboratories rely on such standards for analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the identity and purity of their samples. albtechnology.com Commercial suppliers provide this compound with specified purity levels, often 95% or higher, to ensure reliable and reproducible analytical results. albtechnology.comcymitquimica.com

Table 1: Properties of this compound Reference Standard

| Property | Value | References |

| Chemical Name | This compound | 2abiotech.net |

| Synonym | (1R-anti)-7-Hydroxy-7-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptane-1-ethanol | albtechnology.com |

| CAS Number | 126594-66-9 | albtechnology.com2abiotech.net |

| Molecular Formula | C9H16O4 | albtechnology.com2abiotech.net |

| Molecular Weight | 188.22 g/mol | albtechnology.com2abiotech.net |

| Class | Monoterpenoid, Iridoid | semanticscholar.orgalbtechnology.com |

| Natural Source | Cerbera manghas, Cerbera odollam | ias.ac.intjnpr.org |

Role of this compound as a Synthetic Precursor in Organic Synthesis

Organic synthesis is the art and science of constructing organic compounds, often involving a step-by-step process starting from simpler molecules known as precursors. psu.ac.thnih.gov While specific, large-scale syntheses using this compound as a direct precursor are not extensively documented in publicly available literature, its chemical structure as an iridoid makes it a molecule of interest for synthetic chemists. Iridoids, as a class, are recognized as valuable starting materials for the regio- and stereoselective synthesis of other bioactive natural products, such as certain alkaloids and prostaglandin (B15479496) analogues. dokumen.pubresearchgate.net

The synthetic potential of the iridoid framework can be illustrated by related compounds. For instance, loganin, another iridoid glucoside, has been utilized as a precursor in the synthesis of novel carbocyclic nucleosides, which were investigated for potential antiviral activity. researchgate.net This demonstrates how the complex, stereochemically rich core of an iridoid can be chemically modified to create entirely new classes of molecules. The functional groups present in this compound—including multiple hydroxyl groups and a bicyclic ether system—offer reactive sites for chemists to explore for the creation of new molecular architectures. albtechnology.com

Development of this compound-Based Intermediates and Fine Chemicals

Fine chemicals are pure, single chemical substances produced in limited quantities for specialized applications, such as in the pharmaceutical or agrochemical industries. dokumen.pub Synthetic intermediates are the molecular building blocks created during the conversion of a precursor to a final product. researchgate.net

The development of this compound-based intermediates is a prospective area of research. Its transformation into new chemical entities could yield valuable fine chemicals. The inherent chirality and functionality of the this compound skeleton could be leveraged to produce complex intermediates that would otherwise be difficult to synthesize from simple starting materials. While the market for this compound-specific intermediates is not established, the broader field of leveraging natural products for fine chemical production is a significant area of industrial chemistry. researchgate.netresearchgate.net

Industrial and Agricultural Applications of this compound (Non-Human Related)

Beyond its role in the laboratory, research into the intrinsic biological activities of this compound points toward potential non-human-related applications in agriculture and materials science.

Allelopathy is a biological phenomenon where an organism produces one or more biochemicals, known as allelochemicals, that influence the germination, growth, survival, and reproduction of other organisms. mdpi.comnih.gov Many plants produce these compounds as a natural defense mechanism against pests and competing plants. google.comresearchgate.net

This compound belongs to the iridoid class of terpenoids, which are widely recognized as defensive chemicals in plants. semanticscholar.orggoogle.com The genus Cerbera, the natural source of this compound, is reported to have bioinsecticidal and pesticidal properties, suggesting that its chemical constituents contribute to this activity. tjnpr.orgresearchgate.net While studies focusing specifically on the allelopathic effects of purified this compound are limited, the activity of related compounds provides a strong rationale for its potential in this area. Research on other plants has demonstrated that terpenoids can significantly inhibit the growth of common weeds. nih.govmdpi.com This suggests that this compound could be investigated as a potential natural herbicide or pesticide, contributing to the development of more sustainable agricultural practices. nih.gov

Table 2: Examples of Allelopathic Activity from Plant-Derived Terpenoids

| Compound(s) | Source Plant | Target Species | Observed Effect | Reference |

| Alpinolide Peroxide, 6-hydroxy alpinolide | Croton oblongifolius | Lactuca sativa (Lettuce) | Significant inhibition of seedling growth. | mdpi.com |

| (3R,6R,7E)-3-hydroxy-4,7-megastigmadien-9-one | Croton oblongifolius | Lepidium sativum (Cress) | Significant retardation of shoot and root growth at concentrations >0.1 mM. | nih.gov |

| 2-hydroxy alpinolide, epialpinolide | Croton oblongifolius | Lepidium sativum (Cress) | Significant suppression of shoot and root growth at concentrations >0.03 mM. | nih.gov |

The application of natural plant compounds in the cosmetics industry (cosmeceuticals) is a rapidly growing field. These ingredients are valued for potential benefits such as anti-aging and skin protection. The direct use of this compound in cosmeceutical formulations is not well-documented. However, there are indirect lines of evidence that suggest it could be an area for future exploration.

Some patents describe formulations containing a generic "iridoid source" in combination with other plant extracts, like Acai, for general physiological benefits. google.com Plants from the Apocynaceae family, to which Cerbera belongs, are utilized in cosmetic applications. researchgate.net For example, extracts from Plumeria species are used in various skin care products. researchgate.net Given these tangential connections, the potential for this compound or extracts enriched with it to be used in cosmeceuticals remains a speculative but intriguing possibility that warrants further scientific investigation.

Future Directions and Emerging Research Avenues for Cyclocerberidol

Untapped Potential in Novel Bioactivity Discovery (Non-Clinical)

The primary source of Cyclocerberidol, plants of the Cerbera genus, are well-documented for their profound toxicity and use in traditional medicine, possessing compounds with significant anticancer properties. researchgate.net The genus is a rich source of secondary metabolites, including cardiac glycosides, terpenoids, and phenolics, which have demonstrated a wide array of biological effects. researchgate.nettjnpr.org Extracts and isolated compounds from Cerbera manghas and Cerbera odollam have shown cytotoxic, antioxidant, antimicrobial, insecticidal, and larvicidal activities. tjnpr.org

While much of the focus has been on the highly potent cardiac glycosides like cerberin, the bioactivity of its constituent terpenoids, such as this compound, remains largely unexplored. tjnpr.org The antiplasmodial and antimicrobial potential observed in extracts containing related terpenoids suggests that this compound could possess its own unique spectrum of activity. researchgate.net Future non-clinical research should prioritize systematic screening of pure this compound against a diverse panel of targets. This could include assays for:

Antimicrobial activity: Testing against a broad range of pathogenic bacteria and fungi, especially drug-resistant strains.

Anticancer activity: Evaluating cytotoxicity against various cancer cell lines to determine if it contributes to the known anticancer effects of Cerbera extracts. researchgate.net

Enzyme inhibition: Screening against key enzymes involved in various disease pathways. As a natural product, it is classified as a potential inhibitor for research purposes. cymitquimica.com

Antiviral activity: Investigating its potential to inhibit the replication of various viruses.

Discovering and characterizing the specific bioactivities of this compound is a critical first step in evaluating its potential as a lead compound for future therapeutic development.

Advancements in Sustainable Production and Biosynthetic Engineering

The isolation of this compound directly from Cerbera plants is challenging due to the presence of numerous, highly toxic compounds. researchgate.net Developing sustainable and safe production methods is therefore a key future direction. Modern biosynthetic engineering offers a promising alternative to wild harvesting or chemical synthesis. nih.govresearchgate.net

The general biosynthetic pathway for plant iridoids is a subject of ongoing research and involves complex enzymatic steps. dokumen.pub Future research can focus on:

Pathway Elucidation: Identifying the specific enzymes and genes responsible for the biosynthesis of this compound in Cerbera manghas. This involves tracing the molecular journey from primary metabolites to the final complex iridoid structure.

Heterologous Expression: Transferring the identified biosynthetic genes into a microbial host, such as Escherichia coli or yeast (Saccharomyces cerevisiae). researchgate.net Such engineered microorganisms could be grown in large-scale fermenters to produce this compound in a controlled, sustainable, and toxin-free environment.

Yield Optimization: Employing metabolic engineering and synthetic biology strategies to optimize the production yields in the microbial host. nih.gov This could involve enhancing precursor supply, removing metabolic bottlenecks, and improving enzyme efficiency.

Successfully engineering a microbial chassis for this compound production would not only ensure a reliable supply for research but also represent a significant advancement in the sustainable manufacturing of complex natural products.

Development of Advanced Analytical Techniques for Trace Analysis

To study this compound's biosynthesis, bioactivity, and ecological role, highly sensitive and specific analytical methods are required for its detection and quantification at trace levels within complex biological matrices. univie.ac.at While classical techniques like column chromatography are used for initial isolation, they lack the sensitivity needed for many modern applications. scribd.com

Future research should focus on developing and validating advanced analytical methodologies, such as:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers exceptional sensitivity and selectivity, making it ideal for quantifying trace amounts of this compound in crude plant extracts or microbial fermentation broths. univie.ac.at

Gas Chromatography-Mass Spectrometry (GC-MS): For derivatized or volatile analogs of this compound, GC-MS can provide high-resolution separation and structural information. Modern GC-MS systems are significantly more sensitive than older models. ojp.gov

High-Resolution Mass Spectrometry (HRMS): This method allows for the determination of the exact mass of this compound and its metabolites, facilitating their unambiguous identification in complex mixtures without the need for pure standards. univie.ac.at

Laser Ablation Inductively Coupled Plasma Mass Spectrometry (LA-ICP-MS): While typically used for elemental analysis, this technology has emerging applications in analyzing organic materials and could potentially be adapted for spatial analysis of the compound within plant tissues. ojp.gov

The development of these robust analytical tools is fundamental for advancing research in all other areas related to this compound, from biosynthetic pathway discovery to detailed pharmacological studies.

Exploration of Structure-Activity Relationships through Targeted Synthesis

Understanding the relationship between a molecule's structure and its biological activity (Structure-Activity Relationship, or SAR) is a cornerstone of medicinal chemistry. mdpi.comnih.gov For this compound, SAR studies will be crucial for identifying the specific chemical features responsible for any discovered bioactivity and for designing more potent and selective analogs.

This compound (C₉H₁₆O₄) co-occurs with structurally similar terpenoids like Cerberidol (B600068) and Epoxycerberidol. researchgate.netambeed.cn This natural variation provides initial clues for SAR exploration. The key structural difference—the presence of a cyclopropane (B1198618) ring in this compound—is a prime target for investigation. Future research in this area would involve:

Targeted Synthesis: Chemically synthesizing a library of this compound analogs with systematic modifications to its core structure. nih.gov Modifications could include:

Opening or altering the cyclopropane ring to determine its role in bioactivity.

Modifying the hydroxyl groups to see how they affect solubility and target binding.

Altering the stereochemistry of the molecule.

Biological Evaluation: Testing these synthesized analogs in the same bioassays as the parent compound.

Computational Modeling: Using the resulting data to build computational models that can predict the activity of new, unsynthesized derivatives, thereby guiding further synthetic efforts.

A comprehensive SAR campaign could transform this compound from a natural product curiosity into a well-understood scaffold for rational drug design. rsc.org

Integration of Omics Technologies (e.g., Metabolomics, Transcriptomics) in Source Plants

The fields of metabolomics (the study of all metabolites in a biological system) and transcriptomics (the study of all gene transcripts) are powerful tools for understanding complex biological processes in plants. nih.govmetwarebio.com Applying these "omics" technologies to the source plants of this compound, such as Cerbera manghas, can provide unprecedented insights into its biology. frontiersin.org

Future research integrating these technologies could:

Identify Biosynthetic Genes: By correlating gene expression profiles (transcriptomics) with the accumulation of this compound and related precursors (metabolomics) under different conditions, researchers can identify candidate genes involved in its biosynthesis. frontiersin.org This is a critical step for the biosynthetic engineering efforts described in section 7.2. dokumen.pub

Understand Regulation: Investigate how the production of this compound is regulated in the plant, for instance, in response to environmental stressors or developmental cues. nih.gov

Discover Novel Compounds: Metabolomic analysis of Cerbera species may reveal previously unknown derivatives of this compound or other related compounds with potentially interesting bioactivities.

The integration of multi-omics platforms provides a holistic view of the plant's metabolic network, accelerating the discovery of genes, pathways, and the biological roles of specialized metabolites like this compound. nih.gov

Data Tables

Table 1: Summary of Future Research Avenues for this compound

| Section | Research Avenue | Key Objectives | Potential Impact |

| 7.1 | Novel Bioactivity Discovery | Systematic non-clinical screening (antimicrobial, anticancer, etc.). | Identification of therapeutic potential and lead compound generation. |

| 7.2 | Sustainable Production | Elucidation of biosynthetic pathway; heterologous expression in microbes. | Safe, sustainable, and scalable supply for research and development. |

| 7.3 | Advanced Analytical Techniques | Development of sensitive methods like LC-MS/MS for trace analysis. | Enabling accurate quantification for biosynthesis and pharmacology studies. |

| 7.4 | Structure-Activity Relationships | Targeted synthesis of analogs and biological evaluation. | Optimization of potency and selectivity; rational drug design. |

| 7.5 | Integration of Omics Technologies | Use of metabolomics and transcriptomics on source plants. | Discovery of biosynthetic genes and regulatory networks. |

Q & A

Q. What established synthetic routes exist for Cyclocerberidol, and how do reaction parameters influence yield and purity?

Methodological Answer: this compound synthesis typically involves multi-step organic reactions, such as cyclization or cross-coupling. Key parameters include catalyst choice (e.g., palladium for coupling reactions), solvent polarity, temperature control (e.g., reflux vs. room temperature), and purification methods (HPLC, recrystallization). To ensure reproducibility, document reaction time, stoichiometric ratios, and intermediate characterization data. For validation, compare NMR (¹H/¹³C) and LC-MS spectra with literature benchmarks .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound’s structural integrity?

Methodological Answer: Use ¹H/¹³C NMR to confirm backbone structure and stereochemistry. High-resolution mass spectrometry (HR-MS) validates molecular weight, while HPLC assesses purity (>98% for preclinical studies). For stability testing, track degradation products via LC-MS under accelerated conditions (e.g., 40°C/75% humidity). Always include reference spectra from authenticated standards .

Q. What in vitro bioactivity models are validated for this compound’s pharmacological screening?

Methodological Answer: Standard models include:

- Enzyme inhibition assays (IC₅₀ determination via fluorescence/absorbance).

- Cell viability assays (MTT/XTT in cancer lines).

- Receptor binding studies (radioligand displacement).

Include positive controls (e.g., known inhibitors) and validate results across ≥3 independent replicates. Address false positives using counter-screens (e.g., cytotoxicity assays) .

Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy of this compound?

Methodological Answer: Discrepancies often arise from poor bioavailability or metabolic instability. Strategies:

- Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and tissue distribution in rodent models.

- Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites.

- Formulation optimization : Test nano-encapsulation or prodrug strategies to enhance solubility. Cross-reference in vitro ADME data (e.g., microsomal stability) with in vivo outcomes .

Q. What computational strategies best predict this compound’s target engagement and off-target risks?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to predict binding affinity to primary targets (e.g., kinase domains).

- Molecular dynamics (MD) : Simulate ligand-protein interactions over 100 ns to assess stability.

- Chemoproteomics : Employ activity-based protein profiling (ABPP) to identify off-targets experimentally. Validate predictions with in vitro selectivity panels .

Q. How to elucidate this compound’s mechanism of action when traditional methods fail?

Methodological Answer: Deploy orthogonal approaches:

- CRISPR-Cas9 screens : Identify gene knockouts that reverse drug sensitivity.

- Thermal proteome profiling (TPP) : Detect target engagement via protein thermal stability shifts.

- Phosphoproteomics : Map signaling pathway alterations post-treatment. Triangulate data to infer primary targets and compensatory mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.